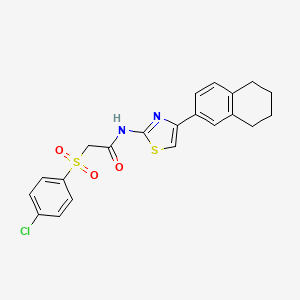

2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S2/c22-17-7-9-18(10-8-17)29(26,27)13-20(25)24-21-23-19(12-28-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKPHEHCYCUDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based derivative that has garnered attention in pharmacological research due to its potential biological activities . This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

- Thiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Chlorophenyl Group : Contributes to the lipophilicity and bioactivity of the compound.

- Sulfonamide Functionality : Often associated with antibacterial properties.

Molecular Formula

The molecular formula is .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.98 ± 1.22 | Induction of apoptosis |

| Compound B | A549 (Lung Cancer) | 2.30 ± 0.35 | Inhibition of cell cycle progression |

The presence of the thiazole ring is critical for cytotoxic activity, often enhanced by substituents on the phenyl ring that can modulate electron density and steric factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against a range of bacterial strains, with effectiveness comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings highlight the potential for this compound in treating bacterial infections, particularly those resistant to conventional therapies .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in target cells, contributing to cytotoxicity.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly affected their anticancer efficacy. The compound was part of a larger screening effort that identified promising candidates for further development as anticancer agents .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of similar sulfonamide derivatives against multi-drug resistant strains. Results indicated that certain substitutions on the thiazole ring enhanced antibacterial activity significantly compared to non-substituted analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related thiazole-acetamide derivatives:

Key Observations:

Replacing the 4-fluorophenylsulfonyl group (compound in ) with a 4-chlorophenylsulfonyl moiety may improve metabolic stability due to chlorine’s higher electronegativity and resistance to oxidative metabolism.

Thermal Stability :

- Piperazine-containing analogs (e.g., compound 14) exhibit higher melting points (~282°C) compared to sulfonamide derivatives (e.g., 135–137°C for 9a), suggesting stronger intermolecular interactions in piperazine derivatives .

Bioactivity Trends :

- Coumarin-linked derivatives (e.g., compound 6) show α-glucosidase inhibition, while piperazine-thiazole hybrids (e.g., compound 14) target MMPs. The target compound’s sulfonyl-tetrahydronaphthalenyl architecture may align with these activity profiles, though experimental validation is needed .

Preparation Methods

Core Thiazole Ring Formation

The synthesis begins with constructing the 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine intermediate. A Hantzsch thiazole synthesis is typically employed, where 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde reacts with thiourea in the presence of bromine or iodine as a cyclizing agent. The reaction proceeds in ethanol under reflux (78–80°C) for 6–8 hours, yielding the thiazole-2-amine scaffold.

Sulfonamide-Acetamide Coupling

The acetamide-sulfonamide linkage is introduced via a two-step sequence. First, 4-chlorobenzenesulfonyl chloride is reacted with ethyl bromoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base. This yields ethyl 2-((4-chlorophenyl)sulfonyl)acetate, which is subsequently hydrolyzed to 2-((4-chlorophenyl)sulfonyl)acetic acid using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF).

The carboxylic acid is then activated using thionyl chloride (SOCl₂) to form the acyl chloride, which undergoes amide coupling with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine. The reaction is conducted in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) at 0–5°C, followed by gradual warming to room temperature.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yields. Polar aprotic solvents like dimethylformamide (DMF) or DCM are preferred for sulfonylation steps due to their ability to stabilize intermediates. TEA and DIPEA are optimal for neutralizing HCl generated during acyl chloride reactions, with DIPEA offering superior steric hindrance to minimize side reactions.

Temperature Control

Exothermic reactions, such as sulfonyl chloride activation, require stringent temperature control. Maintaining temperatures below 10°C during acyl chloride formation prevents decomposition, while amide coupling proceeds efficiently at 20–25°C.

Purification Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol or methanol yields analytically pure material, with typical yields ranging from 65% to 78%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, thiazole-H), 7.85–7.78 (m, 4H, Ar-H), 7.45–7.32 (m, 4H, tetrahydronaphthalene-H), 4.12 (s, 2H, CH₂), 2.85–2.75 (m, 4H, cyclohexyl-H), 1.95–1.82 (m, 4H, cyclohexyl-H).

- IR (KBr) : 3278 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis on a C18 column (acetonitrile/water = 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Hantzsch thiazole synthesis. Heating at 120°C for 20 minutes in ethanol increases yields to 85% compared to conventional reflux.

Solid-Phase Synthesis

Immobilizing the thiazole-2-amine on Wang resin enables stepwise coupling with sulfonyl-acetic acid derivatives. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 70% efficiency.

Challenges and Mitigation

Sulfonamide Hydrolysis

The sulfonamide group is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous environments during coupling reactions prevent degradation.

Byproduct Formation

Competitive N-sulfonylation of the thiazole amine is minimized by using excess acyl chloride and low temperatures (0–5°C).

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 2-((4-chlorophenyl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide? A: The synthesis typically involves sequential steps:

Thiazole ring formation : Reacting 5,6,7,8-tetrahydronaphthalen-2-amine with thiourea or thiosemicarbazide derivatives under acidic conditions to form the thiazole core .

Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine .

Acylation : Coupling the sulfonated intermediate with chloroacetamide derivatives under nucleophilic conditions to finalize the acetamide moiety .

Key solvents include dichloromethane or DMF, with reaction temperatures ranging from 0°C to reflux, depending on the step.

Advanced Synthesis

Q: How can researchers optimize reaction conditions to improve yield and purity during the acylation step? A: Optimization strategies include:

- Catalyst screening : Using DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent decomposition .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Basic Characterization

Q: Which spectroscopic methods are essential for confirming the compound’s structural integrity? A: Core techniques include:

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, tetrahydronaphthalene CH₂ at δ 1.5–2.8 ppm) .

- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) groups .

- FT-IR : Detects C=O (1680–1720 cm⁻¹), S=O (1150–1250 cm⁻¹), and C–S (700–750 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Characterization

Q: How can spectral ambiguities (e.g., overlapping peaks in NMR) be resolved? A: Advanced strategies involve:

- 2D NMR : HSQC and HMBC to correlate ¹H-¹³C signals and resolve aromatic/heterocyclic proton assignments .

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in aliphatic regions (e.g., tetrahydronaphthalene CH₂ at δ 1.5–2.8 ppm) .

- Variable-temperature NMR : Reduces signal broadening caused by conformational dynamics .

Crystallography

Q: What methodologies are recommended for determining the crystal structure of this compound? A: Key steps include:

- Single-crystal X-ray diffraction : Using SHELXL for refinement .

- Data collection : High-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion .

- Twinned data handling : Employing HKLF 5 format in SHELXL for twin refinement .

Biological Activity

Q: What in vitro assays are suitable for evaluating antimicrobial activity? A: Standard assays include:

- Broth microdilution : MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assessing bactericidal effects over 24 hours .

- Biofilm inhibition : Crystal violet staining to quantify biofilm disruption .

Advanced Bioactivity

Q: How can molecular docking studies be designed to identify potential biological targets? A: Methodology involves:

- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases linked to antimicrobial/cancer pathways .

- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations .

- Validation : Compare docking scores with known inhibitors (e.g., methotrexate for DHFR) and validate via SPR (Surface Plasmon Resonance) binding assays .

Data Contradictions

Q: How should researchers address discrepancies in reported biological activity across studies? A: Strategies include:

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., IC₅₀ variability in cancer cell lines) .

- Experimental replication : Standardizing assay conditions (e.g., cell passage number, serum concentration) .

- Structural analogs : Testing derivatives to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) .

Green Chemistry

Q: What eco-friendly synthesis alternatives exist for this compound? A: Sustainable approaches include:

- Solvent substitution : Replacing DMF with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst-free reactions : Microwave-assisted synthesis to reduce reliance on toxic catalysts .

- Waste minimization : Employing flow chemistry for precise reagent control and higher atom economy .

Structure-Activity Relationship (SAR)

Q: How can researchers systematically modify the compound to enhance anticancer activity? A: SAR-driven modifications:

- Sulfonyl group variation : Replace 4-chlorophenyl with 4-fluorophenyl to modulate electron-withdrawing effects .

- Thiazole substitution : Introduce methyl or methoxy groups at the 5-position to improve membrane permeability .

- Acetamide linker optimization : Replace the acetamide with a sulfonamide to enhance hydrogen bonding with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.